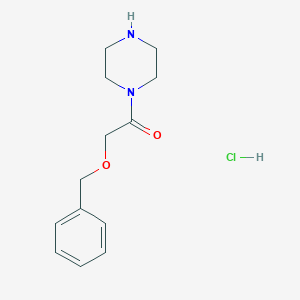

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride

Descripción general

Descripción

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and organic solvents. The molecular formula of this compound is C13H19ClN2O2, and it has a molecular weight of 270.76 .

Métodos De Preparación

The synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with benzyl chloroformate to form 1-benzyloxycarbonylpiperazine. This intermediate is then reacted with ethyl chloroacetate to yield 2-benzyloxy-1-piperazin-1-yl-ethanone. Finally, the ethanone is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

1.1 Antiparasitic Activity

Research indicates that derivatives of piperazine compounds, including 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, exhibit promising antiparasitic properties. Specifically, studies have shown that certain piperazine derivatives can inhibit the growth of Cryptosporidium, a parasite responsible for significant gastrointestinal diseases. Modifications to the piperazine structure have been explored to enhance efficacy while minimizing cardiotoxicity associated with hERG channel inhibition .

1.2 Autotaxin Inhibition

The compound has also been investigated for its role as an autotaxin inhibitor. Autotaxin is involved in various pathological conditions, including cancer and fibrosis. Compounds similar to this compound have demonstrated the ability to inhibit autotaxin activity, suggesting potential therapeutic applications in managing conditions linked to this enzyme .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have focused on modifying the heteroaryl head groups and linker regions to improve potency against specific targets while reducing adverse effects. For instance, compounds with altered substituents exhibited varying degrees of activity against Cryptosporidium, with some modifications leading to significantly improved efficacy .

Efficacy in Animal Models

Several studies have utilized animal models to assess the efficacy of this compound in treating infections caused by Cryptosporidium. In these models, the compound demonstrated a reduction in parasite load and associated symptoms, indicating its potential as a therapeutic agent for cryptosporidiosis .

Clinical Implications

In clinical settings, the exploration of piperazine derivatives like this compound could lead to new treatments for diseases where autotaxin plays a significant role. The inhibition of autotaxin may provide therapeutic benefits in conditions such as pulmonary fibrosis and certain cancers, where aberrant autotaxin activity is implicated .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride can be compared with other similar compounds, such as:

1-Benzylpiperazine: Known for its stimulant properties, it differs in its structure and pharmacological effects.

2-(4-Benzylpiperazin-1-yl)ethanol: This compound has a similar piperazine ring but differs in its functional groups and applications.

N-Benzylpiperazine: Another stimulant, it shares the piperazine core but has distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential therapeutic applications .

Actividad Biológica

Introduction

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (C13H19ClN2O2) is a chemical compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Composition

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 270.76 g/mol

- Solubility : Soluble in water and organic solvents

- CAS Number : 1835459-66-9

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Forms alcohols or amines.

- Substitution : Nucleophilic substitutions can modify the piperazine ring with different functional groups.

This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, which can lead to various therapeutic effects, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation by targeting specific pathways.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer activity by inhibiting poly (ADP-ribose) polymerase (PARP) in breast cancer cells. In silico studies suggest strong binding affinity to PARP1, enhancing cleavage and promoting apoptosis in cancer cells .

- Antimicrobial Properties : A study highlighted the compound's effectiveness against several pathogenic bacteria, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-Benzylpiperazine | Stimulant properties | Different structural modifications |

| 2-(4-Benzylpiperazin-1-yl)ethanol | Antimicrobial and anticancer | Varies in functional groups |

| N-Benzylpiperazine | Stimulant and psychoactive | Distinct pharmacological effects |

Therapeutic Applications

The ongoing research into this compound suggests several promising therapeutic applications:

Neurological Disorders

The compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Cancer Treatment

As a PARP inhibitor, it shows promise in oncology for treating breast cancer and possibly other malignancies by enhancing DNA damage response mechanisms.

Antimicrobial Treatments

Its efficacy against bacteria positions it as a candidate for developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

Propiedades

IUPAC Name |

2-phenylmethoxy-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-8-6-14-7-9-15)11-17-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLKSLDWOVXVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.